Nitro Group Reducibility Enables Unique Derivatization Pathway Unavailable in Reduced Amine Analog
The target compound possesses a 2-nitrophenyl moiety that is absent in the reduced analog 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzimidazole-5-carboxamide (CAS 884330-18-1) [1]. The nitro group acts as a strong electron-withdrawing group, altering the compound's reactivity and enabling selective reduction to a primary amine, a key synthetic handle, under mild conditions (e.g., H2/Pd-C or Fe/HCl) [2]. This transformation is irreversible in the context of the analog, which already contains a secondary amine.
| Evidence Dimension | Functional group for selective chemical reduction |
|---|---|
| Target Compound Data | 2-Nitrophenyl group (MW contribution: 122.10 g/mol; LogP estimate: 2.8; H-bond acceptors: 4) |
| Comparator Or Baseline | 2-Methylaminophenyl analog (CAS 884330-18-1; MW: 322.41 g/mol; LogP: 2.2; H-bond donors: 2) |
| Quantified Difference | Nitro vs. methylamino substitution alters molecular weight by 30 Da, LogP by approximately 0.6 units, and hydrogen-bond donor capacity from 0 to 2 |
| Conditions | Computational physicochemical analysis based on standard drug-likeness models |
Why This Matters
For researchers requiring a compound that can be selectively reduced to generate a primary amine handle for further conjugation, this compound is the sole precursor, whereas the analog is a terminal intermediate.
- [1] Pharmaffiliates. 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzimidazole-5-carboxamide (884330-18-1). Product Data. View Source
- [2] DrugFuture. N,7-Dimethyl-N-(2-nitrophenyl)-2-propyl-1H-benzimidazole-5-carboxamide. Chemical Synthesis Notes. View Source
